![molecular formula C10H6ClNO3 B2647121 8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride CAS No. 1260853-09-5](/img/structure/B2647121.png)
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride
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Description
8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride is a derivative of 8-Hydroxyquinoline (8-HQ), which is a bicyclic compound that consists of a pyridine ring fused to phenol . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of 8-HQ derivatives has been the subject of numerous studies due to their significant biological activities . For instance, one synthetic approach involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .Molecular Structure Analysis
The 8-HQ moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
8-HQ derivatives have been used as building blocks in various chemical reactions to develop potent lead compounds with good efficacy and low toxicity . The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences .Mechanism of Action
Future Directions
The future directions in the research of 8-HQ derivatives are promising. Given their wide range of biological activities, these compounds can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
8-hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-10(15)6-4-8(14)5-2-1-3-7(13)9(5)12-6/h1-4,13H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCMOSDKAUYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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